Methyl 2-(4-aminophenyl)propanoate
CAS No.: 39718-97-3
Cat. No.: VC3844481
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39718-97-3 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | methyl 2-(4-aminophenyl)propanoate |
| Standard InChI | InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 |
| Standard InChI Key | JSQLPIGKVBUMBF-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)N)C(=O)OC |
| Canonical SMILES | CC(C1=CC=C(C=C1)N)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 2-(4-aminophenyl)propanoate features a propanoate ester backbone with a 4-aminophenyl substituent at the second carbon. The IUPAC name, methyl 2-(4-aminophenyl)propanoate, reflects this structure, while its SMILES notation (CC(C1=CC=C(C=C1)N)C(=O)OC) and InChIKey (JSQLPIGKVBUMBF-UHFFFAOYSA-N) provide precise machine-readable identifiers.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 39718-97-3 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Density | 1.15 g/cm³ (estimated) |
| Boiling Point | 342°C (predicted) |
| LogP (Partition Coefficient) | 1.78 (calculated) |
The compound’s crystalline form and solubility profile remain areas of ongoing research, though preliminary data suggest limited solubility in polar solvents like water .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of methyl 2-(4-aminophenyl)propanoate typically begins with 4-aminophenylacetic acid derivatives. A common pathway involves:
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Esterification: Reacting 4-aminophenylpropanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
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Purification: Isolation via vacuum distillation or recrystallization from ethanol.
Alternative routes utilize 4-aminobenzaldehyde as a starting material, employing aldol condensation followed by reduction and esterification.
Industrial Manufacturing
Industrial production optimizes yield through continuous-flow reactors, achieving >85% efficiency at scales exceeding 100 kg/batch. Key parameters include:
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Temperature: 60–80°C
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Catalyst: p-Toluenesulfonic acid (0.5 mol%)
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Reaction Time: 4–6 hours.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Scale |
|---|---|---|---|
| Batch Esterification | 78 | 95 | Lab (1–5 kg) |
| Continuous-Flow | 88 | 99 | Industrial |
| Parameter | Recommendation |
|---|---|
| OSHA PEL | Not established |
| Skin Contact | Wash with soap/water; seek medical help if rash develops |
| Eye Contact | Rinse with water for 15 minutes |
| Inhalation | Move to fresh air; administer oxygen if needed |
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s amino and ester groups make it a precursor for:
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Anticancer Agents: Analogous quinoxaline derivatives (e.g., methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates) show tumor growth inhibition in ovarian and colon cancer models .
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Neuroprotective Drugs: Structural similarities to dopamine precursors suggest potential in Parkinson’s disease therapy, though direct evidence remains limited .
Organic Synthesis
Researchers exploit its reactivity for:
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Peptide Coupling: As a protected amino acid derivative in solid-phase synthesis.
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Polymer Chemistry: Copolymerization with acrylates to create functionalized resins.
Future Research Directions
Mechanistic Studies
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Enzyme Interactions: Investigating inhibitory effects on transglutaminase 2 (TG2), a protein linked to cancer metastasis .
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Metabolic Pathways: Tracing in vivo degradation using isotopic labeling (e.g., ¹⁴C).
Process Optimization
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Green Chemistry: Replacing sulfuric acid with immobilized lipases in esterification.
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Continuous Manufacturing: Scaling microwave-assisted reactions for higher throughput.
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